N-(1-苄基哌啶-4-基)-4-碘苯甲酰胺

描述

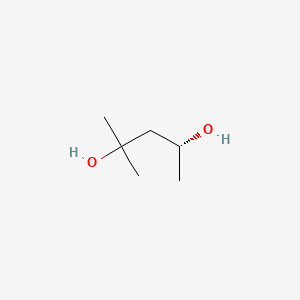

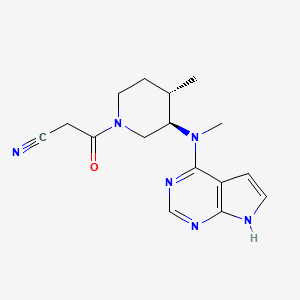

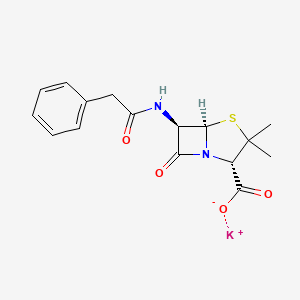

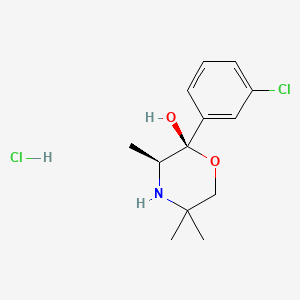

“N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” is a compound that belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to be monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .

科学研究应用

黑色素瘤靶向

N-(1-苄基哌啶-4-基)-4-碘苯甲酰胺及其衍生物已被研究其对黑色素瘤组织的亲和力。具体来说,N'dongo 等人 (2010) 的一项研究探索了 (99m)Tc 络合物作为碘苯甲酰胺的替代物,表现出对黑色素瘤素的高亲和力。该研究表明在小鼠黑色素瘤细胞中细胞摄取显着,表明具有黑色素瘤靶向的潜力 (N'dongo et al., 2010)。

抗神经胶质瘤作用

Megalizzi 等人 (2009) 的一项研究强调了 4-(N-苄基哌啶-4-基)-4-碘苯甲酰胺 (4-IBP) 在神经胶质瘤中的抗癌作用,确定了 sigma-1 受体激动剂和拮抗剂(包括 4-IBP)在靶向神经胶质瘤细胞中的潜力。这项研究指出了某些精神药物在神经胶质瘤治疗中可能的再利用 (Megalizzi et al., 2009)。

乳腺癌成像

Shiue 等人 (2000) 报道了一种衍生物,N-(N-苄基哌啶-4-基)-2-[(18)F]氟代苯甲酰胺,作为 PET 成像在乳腺癌中的潜在配体。该研究表明该化合物在乳腺癌模型中高度摄取,表明其在乳腺癌检测中的效用 (Shiue et al., 2000)。

癌细胞迁移和致敏

4-IBP 也被评估其减少包括神经胶质瘤细胞在内的癌细胞迁移并使其对细胞毒性药物敏感化的能力。Megalizzi 等人 (2007) 发现 4-IBP 可以减少癌细胞的生长和迁移,改变肌动蛋白细胞骨架并改变耐药蛋白,表明其在癌症治疗中的潜在用途 (Megalizzi et al., 2007)。

未来方向

The future directions for the study of “N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” could involve further exploration of its synthesis, characterization, and potential biological activity. This could include the development of new synthetic routes, detailed structural analysis, and comprehensive biological testing .

作用机制

Target of Action

4-IBP, also known as N-(1-benzylpiperidin-4-yl)-4-iodobenzamide, is a selective σ1 agonist . It binds to σ1 receptors with high affinity (Ki = 1.7 nM) and has a moderate affinity for the σ2 receptor (Ki = 25.2 nM) . The σ1 receptor is involved in modulating the function of several ion channels and G-protein-coupled receptors .

Mode of Action

It is known that 4-ibp binds to σ1 receptors with high affinity . This binding could potentially alter the function of the receptors and influence the cellular processes they regulate .

Biochemical Pathways

It is known that σ1 receptors, the primary target of 4-ibp, are involved in various cellular processes, including ion channel modulation and g-protein-coupled receptor function . Therefore, it is plausible that 4-IBP could influence these pathways through its action on σ1 receptors.

Result of Action

It has been suggested that 4-ibp may suppress cisplatin-mediated apoptosis of breast cancer cells via negative feedback regulation of the p53 signaling pathway . This suggests that 4-IBP may have potential therapeutic applications in certain types of cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 4-IBP. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . For instance, the removal efficiency of IBP was found to increase with the rise in pH and hydraulic retention time . The presence of alkalinity and humic acid in water was found to inhibit the removal efficiency of ibp

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELCSESNNDZLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165969 | |

| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |

CAS RN |

155798-12-2 | |

| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

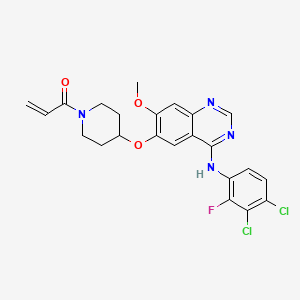

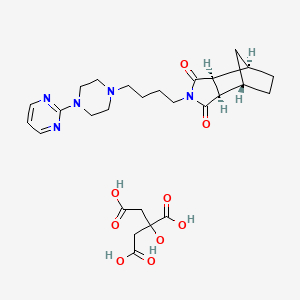

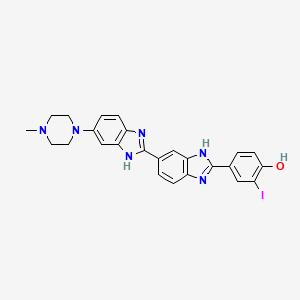

![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)